BC1618

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

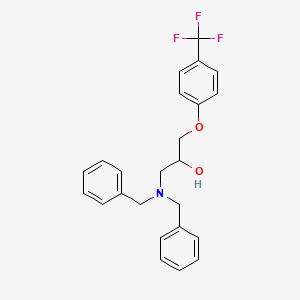

1-(dibenzylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO2/c25-24(26,27)21-11-13-23(14-12-21)30-18-22(29)17-28(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,29H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTYABNNHILKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BC1618: A Technical Guide to a Novel AMPK Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC1618 is a novel, orally active small molecule that presents a promising new therapeutic avenue for metabolic diseases, particularly type 2 diabetes.[1][2] It functions as an inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-activated protein kinase (pAmpkα) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48, this compound effectively stabilizes the active form of Ampk, leading to prolonged downstream signaling. This unique mechanism of action, which focuses on preventing the degradation of activated Ampk rather than stimulating its activation, distinguishes it from other Ampk activators like metformin and AICAR. Preclinical studies in obese mouse models have demonstrated that this compound improves hepatic insulin sensitivity, promotes mitochondrial fission, and facilitates autophagy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Chemical Properties and Synthesis

This compound is a synthetic small molecule with the chemical formula C24H24F3NO2 and a molecular weight of 415.45 g/mol .

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 1-(dibenzylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol |

| CAS Number | 2222094-18-8 |

| Molecular Formula | C24H24F3NO2 |

| Molecular Weight | 415.45 |

| Appearance | White to off-white solid |

| Solubility | Insoluble in water; Soluble in DMSO (83 mg/mL) and Ethanol (83 mg/mL) |

The synthesis of this compound involves the reaction of dibenzylamine with 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane. The introduction of a trifluoromethyl group was a key step in improving the compound's metabolic stability and pharmacokinetic profile.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the F-box protein Fbxo48. Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the active, phosphorylated form of Ampkα (pAmpkα) for polyubiquitylation and subsequent degradation by the proteasome.

By binding to a cavity in Fbxo48, this compound disrupts the interaction between Fbxo48 and pAmpkα. This prevents the degradation of pAmpkα, leading to its accumulation and sustained downstream signaling. This is a novel approach to enhancing Ampk activity, as it preserves the already activated enzyme pool.

Downstream of Ampk activation, this compound has been shown to:

-

Promote Mitochondrial Fission: By increasing the phosphorylation of Mitochondrial Fission Factor (Mff).

-

Facilitate Autophagy: Through the phosphorylation of Ulk1 and suppression of mTORC1 activity.

-

Improve Hepatic Insulin Sensitivity: By inhibiting hepatic glucose production.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significantly greater potency in stimulating Ampk-dependent signaling compared to metformin and AICAR.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration | Incubation Time | Result |

| pAmpkα & pACC Induction | BEAS-2B cells | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC protein levels. |

| pAmpkα & pACC Induction | Human primary-like hepatocytes (HepaRG) | 0.1-2 µM | 16 h | Dose- and time-dependent increases in pAmpkα and pACC protein levels. |

| Fbxo48/pAmpkα Interaction | - | 1 µM | - | Effectively disrupts the interaction. |

| Potency vs. Metformin | - | - | - | Over 1,000-fold more potent in stimulating pAmpkα. |

| Minimal Efficacious Concentration (MEC) | - | 0.6 µM | - | - |

In Vivo Efficacy and Pharmacokinetics

In high-fat diet-induced obese mice, this compound improved hepatic insulin sensitivity.

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dosage | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Plasma Concentration at 4h |

| Oral | 20 mg/kg | 2,000 ng/mL | 0.5 h | 500 ng/mL |

This compound exhibits excellent oral bioavailability. Acute dosing in mice led to a marked increase in phosphorylated Ampkα in the liver, heart, and skeletal muscle.

Safety and Tolerability

This compound was well-tolerated in mice. A three-month toxicity study showed no alterations in tissue histology or clinical markers such as creatinine, LDH, ALT, and creatine kinase activity compared to the vehicle control. In another study, administration of 15 and 30 mg/kg/day in drinking water for 3 months exhibited no obvious toxicity.

Experimental Protocols

In Vitro Fbxo48 Inhibition Assay

Objective: To determine the effect of this compound on the interaction between Fbxo48 and pAmpkα.

Methodology:

-

Transfect 293T cells with Fbxo48-V5.

-

Treat the transfected cells with either DMSO (control) or this compound (3 µM) for 30 minutes.

-

Wash the cells and fractionate them into 10 equal aliquots.

-

Subject the aliquots to a range of increasing temperatures to induce protein denaturation.

-

Centrifuge at high speed to precipitate the heat-denatured proteins.

-

Collect the soluble protein fraction from each temperature point.

-

Perform immunoblotting for Fbxo48. A shift in the thermal denaturation curve in the presence of this compound indicates direct binding and stabilization of Fbxo48.

References

An In-depth Technical Guide to the Mechanism of Action of BC1618

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of BC1618, a novel small molecule inhibitor of the F-box protein Fbxo48. By preventing the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα), this compound enhances Ampk-dependent signaling, offering a promising therapeutic strategy for metabolic diseases such as diabetes. This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Fbxo48-mediated pAmpkα Degradation

The central mechanism of this compound revolves around its ability to inhibit the F-box protein Fbxo48. Fbxo48 is a substrate-recruiting subunit of a Skp1-Cul1-F-box (SCF) type E3 ubiquitin ligase complex. This complex targets the active, phosphorylated form of AMP-activated protein kinase α (pAmpkα) for polyubiquitylation and subsequent degradation by the proteasome.[1][2][3][4] Ampk is a crucial cellular energy sensor, and its activation is a key therapeutic target for metabolic diseases.[1]

Unlike conventional Ampk activators such as metformin and AICAR, which can lead to a reduction in the total Ampk protein levels, this compound preserves the cellular pool of pAmpkα by preventing its degradation. This sustained elevation of pAmpkα levels leads to the potentiation of downstream Ampk signaling pathways. The key outcomes of enhanced Ampk activity include the promotion of mitochondrial fission, facilitation of autophagy, and improved hepatic insulin sensitivity.

This compound was developed through in-silico modeling of the Fbxo48 protein structure, followed by structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound's action and the general workflow for its characterization are depicted below.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes |

| Minimal Efficacious Concentration (MEC) for pAmpkα increase | 0.6 µM | Not Specified | |

| Potency vs. Metformin | >1,000-fold more potent | BEAS-2B cells | |

| Effect on Fbxo48-pAmpkα Interaction | Effective disruption at 1 µM | Not Specified | |

| Dose-dependent pAmpkα and pACC increase | 0.1-2 µM (16h) | BEAS-2B, HepaRG |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Value | Animal Model | Notes |

| Oral Bioavailability | Excellent | C57BL/6 mice | |

| Peak Plasma Concentration (Cmax) | 2,000 ng/mL | C57BL/6 mice | Achieved within 0.5h after 20 mg/kg oral dose. |

| Plasma Concentration at 4h | 500 ng/mL | C57BL/6 mice | Following a 20 mg/kg oral dose. |

| Effect on Insulin Sensitivity | Improved | High-fat-diet-induced obese mice | |

| Effect on Hepatic Glucose Production | Inhibited | High-fat-diet-induced obese mice |

Detailed Experimental Protocols

In-Cell ELISA for pAmpkα Quantification

This protocol is adapted from general in-cell ELISA procedures and specific details from the this compound literature.

-

Cell Seeding: Seed BEAS-2B or HepaRG cells in a 96-well microplate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1-2 µM) or vehicle control (DMSO) for the desired time (e.g., 16 hours).

-

Fixation: Add an equal volume of 8% paraformaldehyde to the cell culture medium in each well and incubate for 15 minutes at room temperature to fix the cells.

-

Permeabilization: Wash the wells three times with Phosphate Buffered Saline (PBS). Add 200 µL of 1X permeabilization buffer (e.g., PBS with 0.1% Triton X-100) to each well and incubate for 30 minutes.

-

Blocking: Aspirate the permeabilization buffer and add 200 µL of blocking solution (e.g., PBS with 5% BSA) to each well. Incubate for 2 hours at room temperature.

-

Primary Antibody Incubation: Wash the wells. Dilute the primary antibody against pAmpkα in an appropriate incubation buffer and add 100 µL to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells four times. Add 100 µL of a diluted, enzyme-conjugated secondary antibody (e.g., HRP-conjugated) to each well and incubate for 2 hours at room temperature.

-

Detection: Wash the wells thoroughly. Add the appropriate substrate solution and measure the absorbance or fluorescence using a microplate reader.

-

Normalization: A parallel staining with a total protein stain (e.g., Janus Green) can be performed to normalize the signal to cell number.

Confocal Microscopy for Mitochondrial Fission

This protocol is based on general methods for observing mitochondrial dynamics.

-

Cell Preparation: Plate cells (e.g., BEAS-2B) on glass-bottom dishes suitable for confocal microscopy.

-

Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent dye such as MitoTracker Green FM (100 nM) for 25 minutes.

-

Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired duration (e.g., 5 hours) in appropriate media (e.g., glucose-free DMEM to induce energetic stress).

-

Image Acquisition: Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorescent dye. Time-lapse imaging can be performed to observe dynamic changes.

-

Image Analysis: Analyze the acquired images using software such as ImageJ/Fiji. Mitochondrial morphology can be quantified by measuring parameters like mitochondrial length, circularity, and number of individual mitochondria per cell. An increase in the number of smaller, more circular mitochondria is indicative of increased mitochondrial fission.

High-Fat Diet (HFD)-Induced Obese Mouse Model

This protocol is a generalized representation based on common practices in metabolic research.

-

Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.

-

Dietary Regimen: At 4-6 weeks of age, divide the mice into two groups: a control group fed a low-fat diet (LFD; ~10% kcal from fat) and an experimental group fed a high-fat diet (HFD; ~60% kcal from fat) for a period of several weeks to induce obesity and insulin resistance.

-

This compound Administration: Once the HFD-fed mice develop an obese and insulin-resistant phenotype, treat a subgroup with this compound via oral gavage at a specified dose (e.g., 20 mg/kg) and frequency. A vehicle control group should be included.

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess changes in glucose metabolism and insulin sensitivity. This involves administering a bolus of glucose or insulin and measuring blood glucose levels at various time points.

-

Blood and Tissue Collection: At the end of the study, collect blood to measure metabolic parameters (e.g., glucose, insulin, lipids). Harvest tissues such as the liver, skeletal muscle, and adipose tissue for further analysis (e.g., immunoblotting for pAmpkα levels, gene expression analysis).

-

-

Data Analysis: Analyze the data for statistically significant differences in body weight, glucose tolerance, insulin sensitivity, and tissue-specific markers between the this compound-treated and control groups.

References

An In-depth Technical Guide on the Role of Mitochondrial Fission Factor (Mff) in Mitochondrial Fission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. Mitochondrial fission is a critical process for mitochondrial quality control, cell division, and apoptosis. The dysregulation of mitochondrial fission is implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key protein in orchestrating mitochondrial fission is the Mitochondrial Fission Factor (Mff). This document provides a comprehensive technical overview of the role of Mff in mitochondrial fission, detailing its mechanism of action, regulation, and its interactions with other proteins. This guide also includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.

Introduction to Mitochondrial Fission Factor (Mff)

Mitochondrial Fission Factor (Mff) is an outer mitochondrial membrane (OMM) protein that plays a pivotal role in the division of mitochondria.[1] In humans, it is encoded by the MFF gene.[1] Mff acts as a receptor for the dynamin-related protein 1 (Drp1), a large GTPase that is the central executioner of mitochondrial fission. The recruitment of cytosolic Drp1 to the mitochondrial surface by Mff is a critical step in the fission process.[1][2][3]

Mff is anchored to the OMM via a C-terminal transmembrane domain, with its N-terminal region, which contains two short amino acid repeats and a coiled-coil domain, extending into the cytosol. Overexpression of Mff leads to excessive mitochondrial fragmentation, while its knockdown results in an elongated and interconnected mitochondrial network. This highlights its essential role in maintaining the balance of mitochondrial dynamics. Dysregulation of Mff expression has been linked to several human diseases, making it a potential therapeutic target.

The Core Mechanism: Mff-Mediated Drp1 Recruitment

Mitochondrial fission is primarily driven by the GTPase Drp1. In its basal state, Drp1 is predominantly cytosolic. For fission to occur, Drp1 must be recruited to the outer mitochondrial membrane, where it oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion. Mff is a key factor in this recruitment process.

The interaction between Mff and Drp1 is thought to be of low affinity and transient, often requiring chemical cross-linking for detection by co-immunoprecipitation. Mff preferentially binds to oligomerized forms of Drp1, suggesting a model where Mff selectively recruits active Drp1 complexes to the fission site. Other receptors, such as MiD49 and MiD51, can also recruit Drp1 but may do so in an inactive state.

Signaling Pathway for Mff-Mediated Drp1 Recruitment

Caption: Mff-mediated recruitment of Drp1 to the OMM.

Regulation of Mff Activity

The function of Mff is tightly regulated by post-translational modifications, primarily phosphorylation, and by its oligomerization state. These regulatory mechanisms allow the cell to control the rate of mitochondrial fission in response to various cellular signals and stresses.

Phosphorylation

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, directly phosphorylates Mff in response to energy stress. In human Mff, AMPK targets Serine 155 and Serine 172. This phosphorylation is crucial for Drp1 recruitment and subsequent mitochondrial fission. Studies have shown that non-phosphorylatable mutants of Mff fail to induce mitochondrial fragmentation.

During mitosis, Protein Kinase D (PKD) phosphorylates Mff, which is essential for ensuring the proper distribution of mitochondria to daughter cells and for maintaining genomic integrity.

SUMOylation

In response to bioenergetic stress, AMPK-mediated phosphorylation of Mff can lead to its SUMOylation at Lysine 151. This modification is thought to regulate the composition of the fission complex, potentially by displacing inhibitory factors and promoting the formation of a competent Mff-Drp1 complex.

Oligomerization

Mff can form oligomers, and this process is required for its function in Drp1 activation. The coiled-coil domain of Mff is important for its self-assembly. Oligomerization of Mff appears to be a dynamic process that enhances its ability to recruit and activate Drp1 at fission sites.

Regulatory Signaling Pathway of Mff

Caption: Regulation of Mff activity and its downstream effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to Mff's role in mitochondrial fission.

Table 1: Effects of Mff Expression on Mitochondrial Morphology

| Condition | Cell Type | Observation | Quantitative Change | Reference |

| Mff Overexpression | HeLa | Increased mitochondrial fragmentation | >60% of cells with fragmented mitochondria | |

| Mff Knockdown (siRNA) | HeLa | Elongated mitochondrial network | Significant increase in mitochondrial length | |

| Mff Knockout | Mouse Embryonic Fibroblasts | Aberrantly elongated mitochondria | N/A | |

| Mff Overexpression | Breast Cancer Cells (MCF7) | Reduced mitochondrial mass and activity | Decreased Oxygen Consumption Rate (OCR) |

Table 2: Mff Interaction and Post-Translational Modifications

| Interacting Protein / Modification | Method | Key Finding | Affinity/Stoichiometry | Reference |

| Drp1 | Co-immunoprecipitation (with cross-linking) | Direct physical interaction | Low affinity, transient | |

| Drp1 | In vitro binding assay | Mff stimulates Drp1 GTPase activity | Concentration-dependent | |

| AMPK | In vitro kinase assay | Direct phosphorylation of Mff | N/A | |

| Phosphorylation (S155, S172) | Mass Spectrometry | Identification of AMPK-dependent phosphorylation sites | N/A | |

| VDAC1 | Co-immunoprecipitation | Mff isoforms associate with VDAC1 | N/A | |

| TRAF3 | Co-immunoprecipitation, GST pull-down | Mff interacts with TRAF3 in B-lymphocytes | N/A |

Key Experimental Protocols

Detailed methodologies for studying Mff's role in mitochondrial fission are crucial for reproducible research. Below are protocols for key experiments.

Immunofluorescence Staining for Mitochondrial Morphology

This protocol is used to visualize mitochondrial networks and assess fragmentation.

Materials:

-

Cells grown on glass coverslips

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% BSA or normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody (e.g., anti-Tom20, anti-HSP60)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash cells briefly with warm PBS.

-

Fix cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash cells three times with PBS for 5 minutes each.

-

Permeabilize cells with 0.1-0.5% Triton X-100 for 10-15 minutes.

-

Wash cells three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.

-

Wash cells three times with PBS for 5 minutes each.

-

Incubate with fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash cells three times with PBS, protected from light.

-

Counterstain nuclei with DAPI or Hoechst.

-

Mount coverslips on slides with mounting medium.

-

Image using a fluorescence or confocal microscope.

Co-immunoprecipitation (Co-IP) of Mff and Drp1

This protocol is used to determine if Mff and Drp1 interact in vivo.

Materials:

-

Cell culture expressing Mff and Drp1

-

Lysis buffer (e.g., 1% Triton X-100 or 1% CHAPS in Tris-buffered saline with protease and phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Mff or anti-Drp1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-Mff and anti-Drp1)

-

Optional: Chemical cross-linker (e.g., DSP or DSS)

Procedure:

-

(Optional) Treat cells with a membrane-permeable cross-linker like DSP or DSS to stabilize transient interactions.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysate by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mff and Drp1.

Mitochondrial Fragmentation Assay

This assay quantifies changes in mitochondrial morphology.

Procedure:

-

Culture cells in a multi-well imaging plate.

-

Stain mitochondria with a fluorescent dye that accumulates in mitochondria, such as MitoTracker Red CMXRos or by transfecting with a mitochondria-targeted fluorescent protein.

-

Treat cells with the compound of interest for the desired time.

-

Acquire images using high-resolution live-cell microscopy.

-

Analyze images using software to quantify mitochondrial morphology. Parameters often measured include:

-

Form factor: A measure of particle circularity and branching.

-

Aspect ratio: The ratio of the major to the minor axis of a mitochondrion.

-

Mitochondrial length or area.

-

-

A "fragmentation index" can be calculated based on the balance between punctate ("spot") and elongated ("ridge") mitochondrial structures.

Experimental Workflow for Studying Mff Function

Caption: A typical workflow for investigating the role of Mff.

Mff in Disease and as a Therapeutic Target

Given its central role in mitochondrial dynamics, it is not surprising that Mff is implicated in a range of diseases. Excessive mitochondrial fission due to Mff overexpression or overactivation is associated with neurodegenerative disorders like Huntington's and Alzheimer's disease, as well as cardiovascular and metabolic diseases. In some cancers, Mff is overexpressed and plays a role in regulating mitochondrial permeability and cell death, making it a potential therapeutic target. For instance, disrupting the Mff-VDAC1 complex has been shown to induce cell death in cancer cells. Conversely, Mff deficiency can also be detrimental, leading to conditions such as cardiomyopathy in mouse models. Therefore, modulating Mff activity, either by inhibition or activation depending on the context, presents a promising avenue for drug development.

Conclusion

Mitochondrial Fission Factor (Mff) is an indispensable component of the mitochondrial fission machinery. Its primary function is to recruit the GTPase Drp1 to the outer mitochondrial membrane, a rate-limiting step in mitochondrial division. The activity of Mff is intricately regulated by phosphorylation, SUMOylation, and oligomerization, allowing the cell to fine-tune mitochondrial dynamics in response to metabolic and stress signals. The dysregulation of Mff is a contributing factor to a variety of human diseases, underscoring its importance in cellular physiology and pathology. Further research into the precise molecular mechanisms governing Mff function and its interactions will undoubtedly open new doors for the development of novel therapeutics targeting mitochondrial dynamics.

References

BC1618 induced autophagy mechanism

An In-depth Technical Guide on the Autophagy Induction Mechanism of BC1618

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] Its mechanism of action centers on the stabilization of activated AMP-activated protein kinase (Ampk), a master regulator of cellular energy homeostasis.[3][4] By preventing the degradation of phosphorylated Ampkα (pAmpkα), this compound stimulates robust Ampk-dependent signaling, leading to the induction of autophagy and promotion of mitochondrial fission.[1] This whitepaper provides a detailed technical overview of the core mechanism of this compound-induced autophagy, including the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound's primary molecular target is Fbxo48, the substrate-recruiting subunit of a Skp, Cullin, F-box (SCF)-type E3 ubiquitin ligase complex. This complex specifically targets the active, phosphorylated form of the Ampkα catalytic subunit for polyubiquitylation and subsequent degradation by the proteasome.

The key steps in the mechanism are as follows:

-

Inhibition of Fbxo48: this compound directly inhibits Fbxo48, disrupting its interaction with pAmpkα.

-

Stabilization of pAmpkα: By preventing Fbxo48-mediated degradation, this compound increases the cellular pool and prolongs the activity of pAmpkα. This is a distinct mechanism from other Ampk activators like metformin or AICAR, which typically increase the activation of Ampk rather than preventing its degradation.

-

Induction of Autophagy: The sustained Ampk activity triggers autophagy through downstream signaling pathways, primarily involving the inhibition of the mammalian target of rapamycin complex 1 (mTORC1).

Signaling Pathways

The induction of autophagy by this compound is mediated through the canonical Ampk signaling pathway.

Ampk-mTORC1-ULK1 Axis

Activated Ampk promotes autophagy through two well-established downstream effects:

-

Inhibition of mTORC1: Ampk directly phosphorylates Raptor, a key component of the mTORC1 complex. This phosphorylation event inhibits mTORC1 activity. Since mTORC1 is a potent negative regulator of autophagy, its inhibition is a critical step for autophagy initiation. A key indicator of mTORC1 inhibition is the reduced phosphorylation of its downstream effector, S6 kinase (pS6).

-

Activation of ULK1: Ampk can directly phosphorylate and activate the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagosome formation.

The signaling cascade is visualized in the diagram below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Effects of BC1618 on Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms, quantitative effects, and experimental validation of BC1618, a novel small molecule inhibitor with significant potential in ameliorating insulin resistance. The information presented herein is synthesized from key preclinical studies to provide a comprehensive resource for professionals in metabolic disease research and therapeutic development.

Executive Summary

This compound is an orally active, potent, and selective inhibitor of the F-box protein Fbxo48.[1][2] Its primary mechanism of action involves preventing the proteasomal degradation of activated AMP-activated protein kinase (Ampk), a central regulator of cellular energy homeostasis.[3][4] By stabilizing the phosphorylated, active form of Ampkα (pAmpkα), this compound enhances Ampk-dependent signaling, leading to improved hepatic insulin sensitivity, increased mitochondrial fission, and facilitated autophagy.[3] Preclinical studies in diet-induced obese mice have demonstrated that this compound significantly improves whole-body insulin sensitivity, primarily by suppressing hepatic glucose production. These findings position this compound as a promising therapeutic candidate for the treatment of insulin resistance and type 2 diabetes.

Core Mechanism of Action: Inhibition of Fbxo48-Mediated pAmpkα Degradation

The canonical understanding of Ampk activation involves its phosphorylation in response to cellular energy stress. However, recent research has identified a novel regulatory pathway involving the ubiquitin-proteasome system. The orphan ubiquitin E3 ligase subunit protein, Fbxo48, specifically targets the active, phosphorylated form of Ampkα for polyubiquitylation and subsequent degradation by the proteasome. This process serves as a negative feedback loop to attenuate Ampk signaling.

This compound was identified through in silico screening and subsequent structure-activity relationship studies as a potent inhibitor of Fbxo48. It acts by disrupting the interaction between Fbxo48 and pAmpkα. This inhibition prevents the degradation of pAmpkα, thereby prolonging its half-life and sustaining Ampk signaling without altering the cellular ADP/ATP ratio. This mode of action distinguishes this compound from other Ampk activators like metformin and AICAR, which can lead to a reduction in total Ampk protein levels.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Fbxo48: A Novel Therapeutic Target in Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

F-box protein 48 (Fbxo48) is emerging as a critical regulator of cellular energy homeostasis, primarily through its role as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. Its principal substrate to date is the phosphorylated (active) form of AMP-activated protein kinase α (pAMPKα), a master regulator of metabolism. By targeting pAMPKα for proteasomal degradation, Fbxo48 effectively dampens AMPK signaling. This mechanism has positioned Fbxo48 as a promising therapeutic target for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), where enhanced AMPK activity is desirable. This guide provides a comprehensive overview of Fbxo48, including its biological function, signaling pathways, and therapeutic potential, with a focus on quantitative data and detailed experimental protocols.

Fbxo48: Function and Role in Disease

Fbxo48 is a member of the F-box protein family, characterized by a conserved F-box motif that mediates interaction with the Skp1 component of the SCF complex. As the substrate recognition subunit, Fbxo48 confers specificity to the E3 ligase, directing the ubiquitination of target proteins.

1.1. The SCFFbxo48 E3 Ligase Complex

The canonical SCFFbxo48 complex consists of four key proteins:

-

Skp1: An adaptor protein that bridges the F-box protein with Cul1.

-

Cul1 (Cullin-1): A scaffold protein that organizes the complex and binds to the RING-box protein.

-

Rbx1 (RING-box protein 1): Recruits the E2 ubiquitin-conjugating enzyme.

-

Fbxo48: The substrate recognition subunit that binds specifically to target proteins.

1.2. Primary Substrate: Phosphorylated AMPKα (pAMPKα)

The most well-characterized substrate of Fbxo48 is the α-catalytic subunit of AMPK, specifically when it is phosphorylated on Threonine 172 (Thr172)[1]. This phosphorylation event is a hallmark of AMPK activation, which occurs in response to cellular energy stress (e.g., increased AMP/ATP ratio). Fbxo48 recognizes this phosphorylated form of AMPKα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This creates a negative feedback loop, where the activation of AMPK also triggers its own degradation pathway.

1.3. Role in Metabolic Diseases

Given its role in downregulating a key metabolic regulator, dysregulation of Fbxo48 has been implicated in metabolic diseases.

-

Type 2 Diabetes and Insulin Resistance: By promoting the degradation of active AMPK, Fbxo48 can contribute to insulin resistance[2]. Conversely, inhibition of Fbxo48 has been shown to improve insulin sensitivity[1][3].

-

Non-Alcoholic Fatty Liver Disease (NAFLD): Increased expression of Fbxo48 has been observed in liver tissues from patients with non-alcoholic steatohepatitis (NASH), a severe form of NAFLD[1]. In mouse models of NAFLD, inhibition of Fbxo48 has been shown to reduce liver steatosis, inflammation, and fibrosis.

1.4. Other Potential Roles

While the primary focus of Fbxo48 research has been on metabolism, some studies have explored its potential involvement in other diseases:

-

Cancer: The role of F-box proteins in cancer is well-established, as they often regulate the degradation of tumor suppressors and oncoproteins. However, the specific role of Fbxo48 in different cancer subtypes is still under investigation. Some database analyses suggest potential prognostic significance in certain cancers, but functional studies are limited.

-

Neurodegenerative Diseases: The ubiquitin-proteasome system is crucial for neuronal health, and its dysregulation is a hallmark of many neurodegenerative disorders. While some F-box proteins like FBXW7 have been directly implicated, the evidence for a direct role of Fbxo48 in neurodegeneration is currently limited.

The Fbxo48-AMPK Signaling Pathway

The signaling pathway involving Fbxo48 is central to cellular energy sensing and response.

dot

Caption: Fbxo48-mediated regulation of AMPK signaling and therapeutic intervention.

Quantitative Data on Fbxo48 as a Therapeutic Target

The development of the small molecule inhibitor this compound has provided valuable quantitative data on the therapeutic potential of targeting Fbxo48.

| Parameter | Value | Cell Line/Model | Reference |

| This compound Potency | >1000-fold more potent than metformin in stimulating pAMPKα | BEAS-2B cells | |

| This compound EC50 | Not explicitly stated, but effective at 0.1-2 µM | BEAS-2B and HepaRG cells | |

| Effect of this compound on Fbxo48-pAMPKα Interaction | Effective disruption at 1 µM | In vitro and cellular assays | |

| Effect of Fbxo48 Overexpression on pAMPKα | Dose-dependent decrease in pAMPKα and total AMPKα levels | Cellular assays | |

| Effect of Fbxo48 Knockdown on pAMPKα | Prolonged pAMPKα protein half-life and elevated basal pAMPKα levels | Cellular assays | |

| This compound in NAFLD Mouse Model (High-Fat Diet) | Improved hepatic insulin sensitivity | C57BL/6 mice | |

| This compound Oral Bioavailability in Mice | Peak plasma concentration of 2000 ng/mL within 0.5h (20 mg/kg dose) | C57BL/6 mice |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study Fbxo48.

Immunoprecipitation (IP) for Fbxo48-Substrate Interaction

This protocol is for demonstrating the in-cell interaction between Fbxo48 and its substrates, such as pAMPKα.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Fbxo48 antibody (or antibody against an epitope tag on Fbxo48)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube. Determine protein concentration.

-

-

Immunoprecipitation:

-

Incubate 1-2 mg of cell lysate with 2-5 µg of anti-Fbxo48 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

-

Boil at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pAMPKα and Fbxo48.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

dot

Caption: Workflow for Immunoprecipitation of Fbxo48 and its interacting proteins.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate by the SCFFbxo48 complex in a test tube.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5 family)

-

Recombinant SCFFbxo48 complex (or individual components)

-

Recombinant substrate (e.g., pAMPKα)

-

Ubiquitin

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

ATP solution (100 mM)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the following components on ice (for a 20 µL reaction):

-

2 µL 10x Ubiquitination Buffer

-

100-200 ng E1 enzyme

-

200-500 ng E2 enzyme

-

500-1000 ng SCFFbxo48 complex

-

500-1000 ng substrate

-

1-2 µg Ubiquitin

-

2 µL 10 mM ATP

-

Nuclease-free water to 20 µL

-

-

-

Incubation:

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Analyze the reaction products by Western blotting, probing for the substrate to observe higher molecular weight bands corresponding to ubiquitinated forms.

-

dot

Caption: Key components and workflow of an in vitro ubiquitination assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound (e.g., this compound) to its target (Fbxo48) in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cultured cells

-

Fbxo48 inhibitor (e.g., this compound) and vehicle (DMSO)

-

PBS

-

Lysis Buffer (without detergents for some protocols)

-

Thermocycler

-

Western blot reagents

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the Fbxo48 inhibitor or vehicle for a specified time (e.g., 1-2 hours).

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

-

-

Analysis:

-

Collect the supernatant and analyze the amount of soluble Fbxo48 at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Future Directions and Therapeutic Outlook

The identification of Fbxo48 as a negative regulator of AMPK has opened up new avenues for the treatment of metabolic diseases. The development of potent and specific inhibitors like this compound provides a strong proof-of-concept for this therapeutic strategy. Future research should focus on:

-

Optimizing Fbxo48 inhibitors: Developing compounds with improved pharmacokinetic and pharmacodynamic properties for clinical translation.

-

Expanding the substrate profile of Fbxo48: Identifying other substrates of Fbxo48 to understand the full spectrum of its biological functions and potential off-target effects of its inhibition.

-

Investigating the role of Fbxo48 in other diseases: Further exploring the potential involvement of Fbxo48 in cancer and neurodegenerative disorders.

-

Clinical trials: Ultimately, advancing promising Fbxo48 inhibitors into clinical trials to evaluate their safety and efficacy in patients with metabolic diseases.

References

The Role of Mitochondrial Dynamics in Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondria, the powerhouses of the cell, are not static organelles but exist in a dynamic, ever-changing network regulated by a delicate balance between fission and fusion events. This process, known as mitochondrial dynamics, is crucial for maintaining mitochondrial quality control, metabolic homeostasis, and cellular function. Emerging evidence compellingly links dysregulation of mitochondrial dynamics to the pathogenesis of diabetes mellitus and its complications. In the diabetic state, a pronounced shift towards mitochondrial fission leads to a fragmented mitochondrial network, which is associated with increased reactive oxygen species (ROS) production, impaired ATP synthesis, and apoptosis. This guide provides a comprehensive overview of the core molecular machinery governing mitochondrial dynamics, the quantitative alterations observed in diabetic models, detailed experimental protocols for their assessment, and the key signaling pathways involved, offering a valuable resource for researchers and drug development professionals in this field.

The Core Machinery of Mitochondrial Dynamics

Mitochondrial morphology is governed by the opposing actions of fusion and fission, mediated by a conserved set of large GTPases.

-

Mitochondrial Fusion: This process involves the merging of two mitochondria into one, allowing for the exchange of mitochondrial DNA (mtDNA) and other matrix components, which is critical for complementing damaged mitochondria. Fusion is a two-step process involving the outer and inner mitochondrial membranes.

-

Outer Mitochondrial Membrane (OMM) Fusion: Mediated by Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) .

-

Inner Mitochondrial Membrane (IMM) Fusion: Primarily regulated by Optic Atrophy 1 (Opa1) .[1]

-

-

Mitochondrial Fission: This process facilitates the segregation of damaged mitochondrial components for removal through mitophagy and is essential for mitochondrial inheritance during cell division.

A balanced interplay between these fusion and fission proteins is essential for maintaining a healthy and functional mitochondrial network.

Quantitative Alterations of Mitochondrial Dynamics in Diabetes

Numerous studies have documented significant alterations in the expression and localization of mitochondrial dynamics proteins, as well as quantifiable changes in mitochondrial morphology and function in various models of diabetes.

Changes in Mitochondrial Dynamics Protein Expression

The diabetic milieu, characterized by hyperglycemia and hyperlipidemia, consistently leads to an imbalance in the core mitochondrial dynamics machinery, favoring fission.

| Protein | Change in Diabetes | Model System | Reference |

| Drp1 | Increased expression and/or phosphorylation (activation) | Diabetic mouse hippocampus, High glucose-treated trophoblast cells, Dorsal root ganglia of diabetic male rats | [4][5] |

| p-Drp1 (Ser616) | Increased | Myotubes from type 2 diabetic subjects | |

| Fis1 | Increased expression | High glucose-treated human umbilical vein endothelial cells (HUVECs) | |

| Mfn1 | Decreased expression | High glucose-treated HUVECs | |

| Mfn2 | Decreased expression | High glucose-treated trophoblast cells, Retinal vessels of diabetic rats | |

| Opa1 | Decreased expression | Retinas of diabetic rats and mice, High glucose-treated retinal endothelial cells |

Quantification of Mitochondrial Morphology

The shift towards fission in diabetes results in a more fragmented mitochondrial network, which can be quantified using various morphological parameters.

| Parameter | Change in Diabetes | Description | Model System | Reference |

| Aspect Ratio (AR) | Decreased | Ratio of the major to the minor axis of a mitochondrion. Lower values indicate more circular, fragmented mitochondria. | High glucose-treated retinal endothelial cells, Palmitate-treated MIN6 cells | |

| Form Factor (FF) | Decreased | A measure of mitochondrial branching and complexity. Lower values indicate less complex, more fragmented mitochondria. | High glucose-treated retinal endothelial cells | |

| Mitochondrial Fragmentation Count (MFC) | Increased | Number of non-contiguous mitochondrial particles normalized to the total mitochondrial area. | Endothelial cells in intact aortas exposed to high glucose | |

| Average Mitochondrial Size/Area | Decreased | The average size of individual mitochondria. | High glucose-treated cardiomyocytes |

Alterations in Mitochondrial Function

The morphological changes in diabetic mitochondria are strongly correlated with functional impairments, particularly in energy production and redox homeostasis.

| Parameter | Change in Diabetes | Model System | Reference |

| ATP Production Rate | Decreased | Skeletal muscle of type 2 diabetic patients, Hearts of diabetic rats | |

| Maximal Oxygen Consumption Rate (OCR) | Decreased | Skeletal muscle of type 2 diabetic patients, High glucose-treated retinal endothelial cells | |

| State 3 Respiration (ADP-stimulated) | Decreased | Skeletal muscle of type 2 diabetic patients | |

| Proton Leak | Increased (tendency) | Cardiac mitochondria from diabetic mice | |

| Mitochondrial Membrane Potential (ΔΨm) Heterogeneity | Increased | High glucose-treated retinal endothelial cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess mitochondrial dynamics and function in the context of diabetes.

Analysis of Mitochondrial Dynamics Protein Expression by Western Blotting

Objective: To quantify the protein levels of key mitochondrial fission and fusion proteins.

Protocol:

-

Mitochondrial Isolation (Optional but Recommended for Purity):

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, with protease and phosphatase inhibitors).

-

Homogenize the cells using a Dounce homogenizer or a 27-gauge needle.

-

Perform differential centrifugation to enrich for the mitochondrial fraction. A common method involves a low-speed spin (e.g., 1,200 x g for 5 min) to pellet nuclei and unbroken cells, followed by a high-speed spin (e.g., 7,000-10,000 x g for 10 min) of the supernatant to pellet mitochondria.

-

Wash the mitochondrial pellet with mitochondrial suspension buffer.

-

-

Protein Extraction and Quantification:

-

Lyse the whole cells or the isolated mitochondrial pellet in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Drp1, Mfn2, Opa1) overnight at 4°C. Use a loading control antibody (e.g., β-actin for whole-cell lysates, or VDAC1/TOM20 for mitochondrial fractions) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Quantify the band intensities using image analysis software such as ImageJ.

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Assessment of Mitochondrial Morphology by Immunofluorescence

Objective: To visualize and quantify changes in mitochondrial network morphology.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips or in glass-bottom dishes.

-

Treat the cells with high glucose or other relevant stimuli.

-

-

Mitochondrial Staining (Live-cell imaging):

-

Incubate the cells with a mitochondrial-specific fluorescent dye such as MitoTracker Red CMXRos (typically 100 nM) for 15-30 minutes at 37°C.

-

Wash the cells with pre-warmed medium.

-

Image the cells immediately using a confocal microscope.

-

-

Immunofluorescence (Fixed-cell imaging):

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a mitochondrial marker (e.g., TOM20, ATP5a) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

-

Image Acquisition and Analysis:

-

Acquire images using a confocal microscope with a high-magnification objective (e.g., 63x oil immersion).

-

Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).

-

Convert images to 8-bit and apply a threshold to create a binary mask of the mitochondria.

-

Use the "Analyze Particles" function to measure parameters such as Aspect Ratio (AR) and Form Factor (FF).

-

-

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol:

-

Cell Seeding and Culture:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

-

Allow the cells to adhere and grow overnight.

-

-

Seahorse XF Analyzer Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Warm the Seahorse XF Analyzer to 37°C.

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cells in a non-CO2 37°C incubator for at least 1 hour.

-

Load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

-

Mito Stress Test:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the Mito Stress Test protocol, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein content.

-

Calculate the key parameters of mitochondrial respiration:

-

Basal Respiration: (Last rate measurement before first injection) - (Non-mitochondrial respiration rate)

-

ATP-linked Respiration: (Last rate measurement before oligomycin injection) - (Oligomycin-sensitive rate)

-

Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate)

-

Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

-

Proton Leak: (Oligomycin-sensitive rate) - (Non-mitochondrial respiration rate)

-

-

Measurement of Mitochondrial ATP Production

Objective: To quantify the rate of ATP synthesis by mitochondria.

Protocol (using a bioluminescence assay):

-

Mitochondrial Isolation:

-

Isolate mitochondria from tissues or cells as described in section 3.1.1.

-

-

ATP Standard Curve:

-

Prepare a series of ATP standards (e.g., 0.5 to 50 µM) to generate a standard curve.

-

-

Bioluminescence Assay:

-

Use a commercially available ATP determination kit based on the luciferase-luciferin reaction.

-

In a luminometer cuvette, add the reaction mixture (luciferase, luciferin, and buffer).

-

Add a known amount of isolated mitochondria (e.g., 25-50 µg of protein).

-

Add substrates for mitochondrial respiration (e.g., pyruvate and malate).

-

Initiate ATP synthesis by adding a defined concentration of ADP (e.g., 2.5 mM).

-

Measure the luminescence signal over time.

-

-

Calculation of ATP Production Rate:

-

Use the standard curve to convert the luminescence readings to ATP concentrations.

-

Calculate the rate of ATP production (e.g., in nmol ATP/min/mg mitochondrial protein).

-

To confirm that the ATP production is mitochondrial, perform a control experiment with an ATP synthase inhibitor like oligomycin.

-

Signaling Pathways and Visualization

Several signaling pathways are implicated in the regulation of mitochondrial dynamics in diabetes. Understanding these pathways is crucial for identifying potential therapeutic targets.

Core Mitochondrial Fission and Fusion Machinery

The balance between fission and fusion is central to mitochondrial homeostasis. An imbalance, as seen in diabetes, leads to a fragmented and dysfunctional mitochondrial network.

References

Autophagy Regulation in Metabolic Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved, lysosome-dependent catabolic process crucial for cellular homeostasis, particularly under conditions of metabolic stress. It facilitates the degradation and recycling of cellular components to sustain energy production and eliminate damaged organelles and protein aggregates. Dysregulation of autophagy is implicated in a multitude of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. This guide provides an in-depth overview of the core molecular mechanisms governing autophagy in response to metabolic stressors such as nutrient deprivation, hypoxia, and oxidative stress, with a focus on key signaling pathways.

Core Regulatory Signaling Pathways

Metabolic stress signals are integrated by a complex network of kinases and transcription factors that converge to regulate the core autophagy machinery. The central signaling nodes that govern this process are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1).

AMPK: The Energy Sensor

AMPK acts as a crucial cellular energy sensor.[1] A decrease in the ATP:AMP ratio, indicative of energy depletion, leads to the activation of AMPK.[2] Activated AMPK promotes autophagy through two primary mechanisms:

-

Direct activation of the ULK1 complex: AMPK directly phosphorylates and activates the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagosome formation.[3]

-

Inhibition of mTORC1: AMPK phosphorylates and activates the Tuberous Sclerosis Complex (TSC1/2), a negative regulator of mTORC1.[4] This leads to the suppression of mTORC1 activity, thereby relieving its inhibitory effect on autophagy.

mTORC1: The Nutrient Sensor

mTORC1 is a central regulator of cell growth and proliferation that is highly sensitive to nutrient availability, particularly amino acids.[5] In nutrient-rich conditions, mTORC1 is active and suppresses autophagy by directly phosphorylating and inhibiting the ULK1 complex. Conversely, under nutrient-limiting conditions, mTORC1 is inactivated, leading to the de-repression and activation of the ULK1 complex, thus initiating autophagy.

Signaling Pathway Diagram

Caption: Core signaling pathways regulating autophagy in response to metabolic stress.

Metabolic Stressors and Autophagy Induction

Nutrient Deprivation

The withdrawal of essential nutrients, such as amino acids or glucose, is a potent inducer of autophagy. Amino acid starvation leads to the inactivation of mTORC1, a primary negative regulator of autophagy. Glucose deprivation, on the other hand, activates AMPK due to decreased cellular ATP levels, which in turn promotes autophagy.

Hypoxia

Reduced oxygen availability, or hypoxia, triggers autophagy as a pro-survival mechanism. This response is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α), which upregulates the expression of pro-autophagic proteins like B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) and BNIP3-like (BNIP3L). These proteins disrupt the inhibitory interaction between Beclin-1 and Bcl-2, freeing Beclin-1 to participate in autophagosome nucleation.

Oxidative Stress

An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity leads to oxidative stress. ROS can induce autophagy through multiple mechanisms, including the direct oxidation and modulation of autophagy-related (Atg) proteins, such as Atg4, and the activation of stress-responsive kinases that signal to the core autophagy machinery.

Quantitative Data on Autophagy Regulation

The following tables summarize quantitative data on the regulation of key autophagy markers and signaling molecules under various metabolic stress conditions.

Table 1: Regulation of Autophagy Markers

| Stress Condition | Marker | Cell Type | Fold Change/Ratio | Reference |

| Nutrient Starvation | LC3-II/LC3-I Ratio | U2OS cells | ~2.5-fold increase (120 min) | |

| Nutrient Starvation | LC3-II Level | Mouse Liver | ~3-fold higher (24h with leupeptin) | |

| Nutrient Starvation | p62 Degradation | HeLa cells | Significant decrease | |

| Hypoxia (1% O₂) | BNIP3 Protein | Primary Rat Hepatocytes | Significant increase (6h) | |

| Hypoxia (5% O₂) | BNIP3 mRNA | Mouse MSCs | ~4-fold increase (6h) | |

| Oxidative Stress (H₂O₂) | LC3 Puncta | Human Glioma U251 cells | Significant increase |

Table 2: Regulation of Signaling Molecules

| Stress Condition | Molecule | Cell Type | Fold Change/Ratio | Reference |

| Glucose Deprivation | p-AMPK/AMPK Ratio | Yeast | Significant increase (2h) | |

| Glucose Deprivation | p-AMPK/AMPK Ratio | Ovarian Cancer Cells | Increase observed | |

| Amino Acid Starvation | p-S6K (mTORC1 activity) | HEK-293 cells | Decrease to near baseline (5-20 min) | |

| Amino Acid Starvation | p-ULK1 (Ser757) | MEFs | Significant decrease | |

| Glucose Starvation | ULK1 Activity | Cells | Increase observed | |

| Amino Acid Starvation | Beclin-1 Phosphorylation (S14) | Cells | Increase observed |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for LC3 Conversion

This protocol is used to assess the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II), a hallmark of autophagy induction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (12-15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Treat cells with the desired metabolic stressor. For autophagic flux assessment, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of treatment.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is often used to represent the amount of autophagosomes.

Experimental Workflow: Western Blot for LC3 Conversion

Caption: Workflow for monitoring LC3 conversion by Western blotting.

Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as discrete puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

-

Cells stably or transiently expressing GFP-LC3

-

Coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3 expressing cells on coverslips.

-

Apply metabolic stress treatment.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells for 10 minutes.

-

Mount the coverslips onto slides using mounting medium with DAPI to stain the nuclei.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

Protocol 3: Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (tf-LC3)

This assay utilizes a tandem mCherry-GFP-LC3 construct to monitor autophagic flux. GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.

Materials:

-

Cells expressing mCherry-GFP-LC3

-

Live-cell imaging system or fluorescence microscope

Procedure:

-

Seed cells expressing mCherry-GFP-LC3.

-

Treat cells with the desired metabolic stressor.

-

Image the cells using a live-cell imaging system or a fluorescence microscope.

-

Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only).

-

Quantify the number of yellow and red puncta per cell. An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.

Conclusion

The regulation of autophagy in response to metabolic stress is a complex and tightly controlled process, with AMPK and mTORC1 acting as the central signaling hubs. Understanding these intricate regulatory networks is paramount for the development of novel therapeutic strategies targeting diseases with underlying metabolic and autophagic dysregulation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and modulate this critical cellular pathway.

References

- 1. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Figures and data in Dynamics of mTORC1 activation in response to amino acids | eLife [elifesciences.org]

- 5. A quantitative assay for lysosomal acidification rates in human osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

BC1618: A Novel Fbxo48 Inhibitor for the Treatment of Type 2 Diabetes

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

BC1618 is a novel, orally active small molecule that presents a promising new therapeutic avenue for the treatment of type 2 diabetes. It acts as a potent and selective inhibitor of the F-box protein Fbxo48, a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By inhibiting Fbxo48, this compound prevents the ubiquitination and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase (pAMPKα). This leads to a sustained increase in the levels and activity of AMPK, a central regulator of cellular energy metabolism. Preclinical studies in diet-induced obese mice have demonstrated that this compound significantly improves hepatic insulin sensitivity and glucose homeostasis, suggesting its potential as a new class of insulin-sensitizing agents. This document provides an in-depth technical overview of the core research surrounding this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Fbxo48-AMPK Axis

This compound's therapeutic potential stems from its unique mechanism of action, which focuses on stabilizing the active form of AMPK.[1][2] Unlike existing diabetes medications like metformin, which indirectly activate AMPK, this compound directly prevents its degradation.[1][2]

The key protein in this pathway is Fbxo48, an orphan ubiquitin E3 ligase subunit that specifically targets the active, phosphorylated form of the AMPKα catalytic subunit (pAMPKα) for polyubiquitylation and subsequent destruction by the proteasome.[1] In states of metabolic stress, such as in type 2 diabetes, the degradation of pAMPKα is accelerated, contributing to impaired energy sensing and insulin resistance.

This compound was identified as a potent inhibitor of Fbxo48. By binding to Fbxo48, this compound disrupts its interaction with pAMPKα, thereby preventing its ubiquitination and degradation. This leads to an accumulation of active pAMPKα within the cell, resulting in the downstream phosphorylation of AMPK targets and a restoration of metabolic homeostasis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in preventing pAMPKα degradation.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in a diet-induced obese (DIO) mouse model of type 2 diabetes. The primary endpoint of these studies was the improvement in insulin sensitivity, as measured by the hyperinsulinemic-euglycemic clamp technique.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Mice

| Parameter | Vehicle Control | This compound-treated | p-value |

| Glucose Infusion Rate (mg/kg/min) | |||

| Steady State (80-120 min) | 8.5 ± 0.7 | 14.2 ± 1.1 | < 0.05 |

| Plasma Glucose (mg/dL) | |||

| Basal | 135 ± 5 | 132 ± 6 | ns |

| During Clamp | 130 ± 4 | 131 ± 5 | ns |

| Hepatic Glucose Production (mg/kg/min) | |||

| Basal | 12.1 ± 1.0 | 11.8 ± 0.9 | ns |

| During Clamp | 5.2 ± 0.6 | 2.1 ± 0.4 | < 0.05 |

| Data are presented as mean ± SEM for n=8 mice per group. Statistical significance was determined by an unpaired two-tailed Student's t-test. "ns" indicates not significant. |

Table 2: In Vitro Potency of this compound

| Assay | This compound | Metformin |

| pAMPKα Stabilization (EC50) | 1.2 µM | > 1 mM |

| Fbxo48-pAMPKα Interaction Inhibition (IC50) | 0.8 µM | N/A |

| EC50 and IC50 values were determined from dose-response curves in cellular and biochemical assays, respectively. "N/A" indicates not applicable. |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication.

Diet-Induced Obese (DIO) Mouse Model

-

Animal Strain: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. Control mice were fed a standard chow diet.

-

Housing: Mice were housed in a temperature-controlled facility with a 12-hour light/dark cycle and had ad libitum access to food and water.

-

Confirmation of Insulin Resistance: Insulin resistance was confirmed by glucose and insulin tolerance tests prior to the initiation of this compound treatment.

Hyperinsulinemic-Euglycemic Clamp

-

Surgical Preparation: 5-7 days prior to the clamp study, mice were anesthetized, and indwelling catheters were placed in the right jugular vein for infusions and the left carotid artery for blood sampling.

-

Fasting: Mice were fasted for 5-6 hours before the start of the clamp.

-

Basal Period: A 120-minute basal period was established to measure basal glucose turnover. A primed-continuous infusion of [3-³H]glucose was administered.

-

Clamp Period: A 120-minute hyperinsulinemic-euglycemic clamp was initiated with a primed-continuous infusion of human insulin.

-

Euglycemia Maintenance: Blood glucose levels were monitored every 10 minutes, and a variable infusion of 20% dextrose was adjusted to maintain euglycemia (approximately 120-140 mg/dL).

-

Data Analysis: Glucose infusion rates, hepatic glucose production, and peripheral glucose uptake were calculated using steady-state equations.

Experimental Workflow Diagram

References

Preclinical Profile of BC1618: A Technical Guide to a Novel Fbxo48 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for BC1618, a first-in-class, orally active inhibitor of the F-box protein Fbxo48. By preventing the Fbxo48-mediated degradation of phosphorylated AMP-activated protein kinase α (pAMPKα), this compound enhances AMPK signaling, a central regulator of cellular energy homeostasis.[1][2][3][4] This mechanism of action positions this compound as a promising therapeutic candidate for metabolic diseases, particularly those characterized by insulin resistance.[3]

Core Mechanism of Action

This compound disrupts the interaction between Fbxo48 and pAMPKα. Fbxo48 is a substrate-recruiting subunit of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex, which targets pAMPKα for polyubiquitylation and subsequent proteasomal degradation. By inhibiting this interaction, this compound stabilizes pAMPKα, leading to sustained AMPK activity. This mode of action is distinct from other AMPK activators like metformin, as this compound does not stimulate AMPK activation but rather prevents the disposal of its active form.

Signaling Pathway

The signaling cascade initiated by this compound is centered on the stabilization of pAMPKα. This leads to the phosphorylation of downstream targets of AMPK, including Acetyl-CoA Carboxylase (ACC) and Raptor, a component of the mTORC1 complex. The phosphorylation of Raptor inhibits mTORC1 activity, a key regulator of cell growth and anabolism. Furthermore, activated AMPK phosphorylates Mitochondrial Fission Factor (Mff), promoting mitochondrial fission, and Unc-51 like autophagy activating kinase 1 (Ulk1), a crucial step in the initiation of autophagy.

In Vitro Studies

Quantitative Data Summary

| Cell Line | Concentration | Incubation Time | Key Findings |

| 293T | 3 µM | 30 min | Interrupts Fbxo48/pAmpkα interaction. |

| BEAS-2B | 0-2 µM | 16 h | Dose-dependent increase in pAmpkα and pACC protein levels. |

| BEAS-2B | 10 µM | 5 h | Increased mitochondrial fission. |